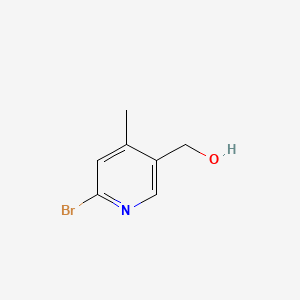

(6-Bromo-4-methyl-pyridin-3-yl)-methanol

Description

BenchChem offers high-quality (6-Bromo-4-methyl-pyridin-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-4-methyl-pyridin-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-4-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYJPTUDWHAMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Core Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, a key heterocyclic building block in modern medicinal chemistry. The content herein is structured to deliver actionable insights and detailed protocols for laboratory applications.

Introduction: A Versatile Pyridine Building Block

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure is characterized by a pyridine core functionalized with a bromine atom, a methyl group, and a hydroxymethyl group. This unique combination of reactive sites makes it an invaluable scaffold for constructing a diverse array of compounds, particularly in the pursuit of novel pharmaceutical agents. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various substituents, while the hydroxymethyl group offers a site for oxidation or further functionalization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectroscopic properties is essential for its effective use in synthesis and for the characterization of its derivatives.

Core Properties

The fundamental physicochemical properties of (6-Bromo-4-methyl-pyridin-3-yl)-methanol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1355190-60-1 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [2] |

| Appearance | White to off-white solid | General supplier information |

| Purity | Typically >95% | Commercial supplier data |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine will be in the range of 140-150 ppm, while the carbon of the hydroxymethyl group will be around 60-65 ppm.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy : The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthetic utility of (6-Bromo-4-methyl-pyridin-3-yl)-methanol stems from its straightforward preparation and the differential reactivity of its functional groups.

Synthetic Pathway

A common and efficient method for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is the reduction of the corresponding aldehyde, 6-bromo-4-methylpyridine-3-carbaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Core Reactivity and Diversification Potential

The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making this compound a valuable intermediate for building molecular complexity.

-

Suzuki Coupling : The bromine atom is readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or esters, enabling the formation of a new carbon-carbon bond at the 6-position of the pyridine ring.

-

Sonogashira Coupling : Similarly, the bromo group can participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl substituents.

-

Oxidation : The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄).

-

Esterification/Etherification : The hydroxyl group can undergo standard esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are prevalent motifs in a vast number of biologically active compounds and approved drugs. (6-Bromo-4-methyl-pyridin-3-yl)-methanol serves as a key starting material for the synthesis of various therapeutic candidates. For instance, related pyridine derivatives are used as intermediates in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists and other neurologically active agents.[2] The ability to readily introduce diverse functionality through the bromo and hydroxymethyl groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this chemical.

Hazard Identification

Based on data for structurally similar compounds, (6-Bromo-4-methyl-pyridin-3-yl)-methanol is expected to have the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a laboratory coat.[4] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[4]

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[5]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.

-

Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from heat, sparks, and open flames.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

Experimental Protocol: Synthesis via Aldehyde Reduction

This section provides a representative, step-by-step protocol for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Objective : To synthesize (6-Bromo-4-methyl-pyridin-3-yl)-methanol by reducing 6-bromo-4-methylpyridine-3-carbaldehyde.

Materials :

-

6-bromo-4-methylpyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-4-methylpyridine-3-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling : Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Reducing Agent : Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Solvent Removal : Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction : Extract the resulting aqueous solution with ethyl acetate (3 x volume of aqueous layer).

-

Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[3]

-

Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]

-

Purification : If necessary, purify the crude product by column chromatography on silica gel to obtain the pure (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

References

-

(6-Bromo-3-fluoropyridin-2-yl)methanol Safety Data Sheet. Synquest Labs.

-

3-BROMO-4-METHYLPYRIDINE Safety Data Sheet.

-

Methanol Safety Data Sheet. Proman.

-

(6-BroMo-4-Methyl-pyridin-3-yl)-Methanol(1355190-60-1) 1H NMR. ChemicalBook.

-

3-BROMO-4-METHYLPYRIDINE Safety Data Sheet (2010-11-16).

-

(6-BROMO-PYRIDIN-3-YL)-METHANOL Synthesis. ChemicalBook.

-

6-Bromo-3-pyridinemethanol. PubChem, National Institutes of Health.

-

(6-Bromo-pyridin-2-yl)methanol Safety Data Sheet. Aldrich.

-

(6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem.

-

(6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR. ChemicalBook.

-

(6-Bromopyridin-2-yl)methanol. PubChem, National Institutes of Health.

-

(6-Bromo-pyridin-3-YL)methanol. Synblock.

-

(6-Bromo-4-methylpyridin-3-yl)methanol. BLDpharm.

-

(6-Bromo-pyridin-2-yl)methanol 96%. Sigma-Aldrich.

-

(2-Bromo-6-methylpyridin-4-yl)methanol. Benchchem.

Sources

An In-depth Technical Guide to (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a functionalized pyridine derivative that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, incorporating a pyridine ring, a bromine atom, a methyl group, and a hydroxymethyl group, offers multiple reactive sites for the construction of complex molecular architectures. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the strategic placement of these functional groups makes this molecule a versatile intermediate in the synthesis of potential pharmaceutical candidates.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on insights relevant to drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1355190-60-1 | [3] |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | Calculated |

| Appearance | White to light yellow powder/crystal (based on isomers) | [4] |

| Melting Point | 48-51 °C (for 6-Bromo-pyridin-3-yl-methanol) | [4] |

| Boiling Point | ~314 °C (Predicted for 6-Bromo-pyridin-3-yl-methanol) | [4] |

| Solubility | Likely soluble in methanol, ethanol, and other polar organic solvents. Slightly soluble in water (based on isomers). | [5] |

Molecular Structure and Visualization

The molecular structure of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is characterized by a pyridine ring substituted at the 6-position with a bromine atom, at the 4-position with a methyl group, and at the 3-position with a hydroxymethyl group. The bromine atom provides a handle for cross-coupling reactions, the hydroxymethyl group can be further functionalized, and the methyl group can influence steric and electronic properties.

Caption: 2D representation of the molecular structure.

Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol can be achieved through the reduction of a suitable carboxylic acid or aldehyde precursor. A common and effective method involves the reduction of the corresponding nicotinaldehyde derivative.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize (6-Bromo-4-methyl-pyridin-3-yl)-methanol starts from 6-bromo-4-methylnicotinaldehyde. The aldehyde is reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Caption: Proposed synthesis workflow.

Experimental Protocol: Reduction of 6-bromo-4-methylnicotinaldehyde

This protocol is adapted from the synthesis of a similar compound, (6-bromo-pyridin-3-yl)-methanol, and is expected to be effective for the target molecule.[4]

Materials:

-

6-bromo-4-methylnicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 6-bromo-4-methylnicotinaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the resulting aqueous solution with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Spectroscopic Characterization

The structural elucidation of (6-Bromo-4-methyl-pyridin-3-yl)-methanol relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, data for related compounds and general principles of NMR and MS can be used to predict the expected spectral features.

1H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the positions of the substituents on the pyridine ring.

13C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methyl carbon, and the methylene carbon of the hydroxymethyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) in the mass spectrum, which is a key diagnostic feature.

Caption: Analytical workflow for structural characterization.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridyl-methanols are important pharmacophores in medicinal chemistry.[1] The bromine atom in (6-Bromo-4-methyl-pyridin-3-yl)-methanol serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[1] This makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. While specific examples of the direct use of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in named drug candidates are not prevalent in the public literature, its structural motifs are found in compounds targeting various kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (6-Bromo-4-methyl-pyridin-3-yl)-methanol. Based on the safety data for isomeric compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[6][7]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the presence of a bromine atom and a hydroxymethyl group on a substituted pyridine core, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and drug development endeavors.

References

-

(6-Bromo-pyridin-2-yl)-methanol - ChemBK. (2024, April 9). Retrieved from [Link]

- 3-Bromo-4-methylpyridine Safety Data Sheet.

- Wiley-VCH 2007 - Supporting Information.

- Supplementary Information - The Royal Society of Chemistry.

- Aldrich 554146 - SAFETY DATA SHEET. (2024, September 7).

- 4-Bromo-3-methylpyridine Safety Data Sheet. (2010, November 16).

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

- Supplementary Information - The Royal Society of Chemistry.

-

(6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. Retrieved from [Link]

-

6-Bromo-3-pyridinemethanol. PubChem. Retrieved from [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. Retrieved from [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. AVESİS. Retrieved from [Link]

- CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3. Google Patents.

- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Retrieved from [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2025, December 6). ResearchGate. Retrieved from [Link]

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.

-

Process for the preparation of tofacitinib and intermediates thereof. (2016, November 1). Justia Patents. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 3. aobchem.com [aobchem.com]

- 4. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

(6-Bromo-4-methyl-pyridin-3-yl)-methanol literature review

An In-depth Technical Guide to (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a functionalized pyridine derivative that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its structure, incorporating a pyridine core, a bromine atom, a methyl group, and a hydroxymethyl group, provides a unique combination of reactive sites. The bromine atom at the 6-position acts as a versatile synthetic handle for cross-coupling reactions, while the hydroxymethyl group at the 3-position allows for a variety of functional group transformations. The strategic placement of the methyl group at the 4-position influences the molecule's electronic properties and steric profile, making it a valuable scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Physicochemical Properties and Structural Data

A summary of the key properties of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1355190-60-1 | [2] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [3] |

| Appearance | Typically a solid | [4] |

| Purity | Available up to >98% | [5] |

| Synonyms | (6-bromo-4-methyl-3-pyridinyl)methanol | N/A |

For definitive structural confirmation and purity assessment, a suite of spectroscopic techniques is employed. While specific spectral data is proprietary to suppliers, standard analyses include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are available from various chemical suppliers.[1][6]

Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The logical precursor for this synthesis is 6-bromo-4-methylnicotinaldehyde or an ester derivative like methyl 6-bromo-4-methylnicotinate. The reduction of the carbonyl group to a primary alcohol is a fundamental transformation in organic chemistry.

Workflow for the Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Caption: Proposed synthetic workflow for the preparation of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the reduction of a related compound, 6-bromonicotinaldehyde.[8]

-

Reaction Setup: To a solution of 6-bromo-4-methylnicotinaldehyde (1.0 eq) in methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise at a temperature maintained between 0 and 10°C using an ice bath.

-

Rationale: The use of an alcoholic solvent like methanol is standard for NaBH₄ reductions. Portion-wise addition at reduced temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction or side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Rationale: TLC is an essential in-process control to ensure the reaction has gone to completion, preventing unnecessary extension of reaction time or premature workup.

-

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

-

Rationale: Quenching with a mild acid source like NH₄Cl safely neutralizes and destroys any excess, unreacted NaBH₄.

-

-

Solvent Removal and Extraction: Concentrate the mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer, and re-extract the aqueous layer twice more with ethyl acetate.

-

Rationale: Removing the methanol simplifies the extraction process. Multiple extractions with an appropriate organic solvent like ethyl acetate ensure maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Rationale: Washing with brine helps to remove residual water from the organic layer. Drying over an anhydrous salt is the final step to eliminate water before solvent evaporation, which could otherwise interfere with product isolation and purity.

-

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Chemical Reactivity and Synthetic Utility

The true value of (6-Bromo-4-methyl-pyridin-3-yl)-methanol lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity. This makes it a highly versatile intermediate for creating libraries of compounds in a drug discovery setting.

Reactions at the Bromine Atom

The C6-bromine is the primary site for carbon-carbon and carbon-heteroatom bond formation, typically via transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the introduction of a wide array of aryl or heteroaryl groups.

-

Sonogashira Coupling: Palladium and copper co-catalysis enables the coupling with terminal alkynes, installing an alkynyl functional group.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling with primary or secondary amines, a critical transformation in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for bromopyridines compared to their chloro- or fluoro-analogs, under forcing conditions with potent nucleophiles (e.g., thiols, alkoxides), the bromine can be displaced.[9]

Reactions at the Hydroxymethyl Group

The primary alcohol offers a complementary set of synthetic possibilities.

-

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Esterification and Etherification: Standard protocols can be used to convert the alcohol into esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis with an alkyl halide and base).

-

Conversion to Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the -CH₂OH group into a more reactive -CH₂Cl or -CH₂Br group, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

Diagram of Key Synthetic Transformations

Caption: Key synthetic transformations accessible from (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Applications in Drug Discovery and Development

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The title compound is a valuable starting material for synthesizing novel compounds for biological screening. Its utility is demonstrated in its role as a precursor for creating diverse chemical libraries. For instance, related bromopyridine intermediates have been used in the synthesis of antagonists for targets like the metabotropic glutamate receptor 5 (mGlu5), highlighting the potential of this structural class in neuroscience research.[3]

The strategic value of this building block in a drug discovery program can be summarized as follows:

| Synthetic Transformation | Application in Drug Discovery | Rationale |

| Suzuki/Sonogashira Coupling | Exploration of Aryl/Alkynyl Substituents | Allows for systematic probing of hydrophobic or π-stacking interactions within a target's binding pocket. |

| Buchwald-Hartwig Amination | Introduction of Amine Functionality | Enables the formation of hydrogen bonds or salt bridges with protein residues, which can significantly enhance binding affinity and selectivity. |

| Oxidation of Alcohol | Access to Aldehydes/Carboxylic Acids | Carboxylic acids are key functional groups for mimicking phosphate groups or forming strong ionic interactions. Aldehydes can be used for reductive amination to build further complexity. |

| Esterification/Etherification | Modification of Physicochemical Properties | Can be used to modulate solubility, lipophilicity (LogP), and metabolic stability, or to develop prodrug strategies. |

By leveraging these reactions, medicinal chemists can efficiently generate a matrix of analogs where substituents at both the C6 and C3 positions are varied, facilitating the exploration of structure-activity relationships (SAR) to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is more than a simple chemical reagent; it is a sophisticated and versatile building block engineered for modern organic synthesis and drug discovery. Its pre-installed, orthogonally reactive functional groups—a cross-coupling-ready bromine atom and a transformable hydroxymethyl group—provide researchers with a reliable and efficient platform for the synthesis of complex, biologically active molecules. The insights into its synthesis, reactivity, and strategic applications provided in this guide underscore its importance for professionals dedicated to advancing the frontiers of medicinal chemistry.

References

- (6-BroMo-4-Methyl-pyridin-3-yl)-Methanol(1355190-60-1) 1 H NMR - ChemicalBook.

- (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 - ChemicalBook.

- Buy (6-Bromo-3-methylpyridin-2-yl)methanol (EVT-12976418) - EvitaChem.

- 1355190-60-1|(6-Bromo-4-methylpyridin-3-yl)methanol - BLDpharm.

- (6-Bromo-4-methyl-pyridin-3-yl)-methanol - AOBChem.

- (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1 h nmr - ChemicalBook.

- (6-BROMO-PYRIDIN-3-YL)-METHANOL CAS#: 122306-01-8 - ChemicalBook.

- 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249 - PubChem.

- (6-Bromo-Pyridin-3-Yl)-Methanol - Tradeindia.

- CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock.

- (2-Bromo-6-methylpyridin-4-yl)methanol - Benchchem.

- (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent.

- (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem.

- 1566896-47-6|(6-Bromo-4-methylpyridin-2-yl)methanol - BLDpharm.

- Advancing 6-bromo-7-[ - SpringerOpen. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBMxc_qsoXpV8D7Hw9NYP649Qe3qtn_rVjYx7zTW94ErrbK_WhUdlmO6junrF0Ca4x7gkoHiR3M7wMy2hTQikFwp6TA5KQnRdsUyLXoXfo7XW0fNmtF15j0pWAh8_keYyv0YW0VNpJHHiMJrfmKMDGj3NnCEsrvFfJpH9dYYYYk83oK8B1ncXp_qllcUSZ3WToxDrXzLIPMqDv47pa1hCBnSk=

- (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 - Sigma-Aldrich.

- (3-Bromo-6-methylpyridin-2-yl)methanol | 1379316-16-1 | Benchchem.

- Cas 913091-68-6,(6-bromo-4-methylpyridin-3-yl)(2,5-difluorophenyl)methanol | lookchem.

Sources

- 1. 1355190-60-1|(6-Bromo-4-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (6-bromo-pyridin-3-yl)-methanol at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]

- 5. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]

- 6. (6-BroMo-4-Methyl-pyridin-3-yl)-Methanol(1355190-60-1) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 9. Buy (6-Bromo-3-methylpyridin-2-yl)methanol (EVT-12976418) [evitachem.com]

A Strategic Guide to Unveiling the Mechanism of Action of (6-Bromo-4-methyl-pyridin-3-yl)-methanol: A Research and Development Whitepaper

Foreword: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this heterocyclic core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The subject of this guide, (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No: 1355190-60-1), represents a compelling, yet uncharacterized, molecule.[4] Its structure combines three key features of interest to the drug development professional: a bromopyridine core, a methyl group, and a pyridinylmethanol moiety.

Bromopyridine derivatives are versatile intermediates in the synthesis of complex pharmaceutical agents, with the bromine atom serving as a crucial handle for various coupling reactions.[1][2][5] The pyridinylmethanol group is a known pharmacophore in several biologically active compounds. For instance, derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for pain and inflammation.[6][7][8] Furthermore, substituted 2-pyridinemethanol derivatives have demonstrated efficacy as selective phosphodiesterase-4 (PDE4) inhibitors.[9]

Given this precedent, (6-Bromo-4-methyl-pyridin-3-yl)-methanol stands as a molecule of significant latent potential. However, without a defined biological target or an understood mechanism of action (MoA), its therapeutic value remains speculative. This guide, therefore, presents a comprehensive, multi-stage research framework designed to systematically elucidate the MoA of this compound. We will proceed from broad, predictive analyses to specific, validated experimental protocols, providing a robust pathway from chemical entity to a potential drug lead with a well-defined biological rationale.

Phase 1: In Silico Profiling and Target Hypothesis Generation

The initial phase of our investigation will leverage computational tools to build a preliminary profile of the compound and generate testable hypotheses, thereby conserving resources and guiding subsequent experimental work.[10][11]

Physicochemical and ADMET Prediction

Before embarking on biological assays, it is crucial to assess the "drug-likeness" of our compound. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 202.05 g/mol | Favorable (within Lipinski's Rule of Five) |

| LogP | (Predicted Value) | Influences solubility and membrane permeability |

| H-Bond Donors | 1 | Favorable (within Lipinski's Rule of Five) |

| H-Bond Acceptors | 2 | Favorable (within Lipinski's Rule of Five) |

| Predicted Solubility | (Predicted Value) | Critical for formulation and bioavailability |

| Blood-Brain Barrier Permeability | (Predicted Value) | Indicates potential for CNS or peripheral action |

| Cytochrome P450 Inhibition | (Predicted Value) | Predicts potential for drug-drug interactions |

| hERG Inhibition | (Predicted Value) | Early flag for potential cardiotoxicity |

Protocol 1: ADMET and Physicochemical Property Prediction

-

Input: Obtain the SMILES string for (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Cc1c(cnc(c1)Br)CO.

-

Platform: Utilize a comprehensive web-based platform such as SwissADME or similar software.

-

Analysis: Execute predictions for key physicochemical properties (Molecular Weight, LogP, etc.) and pharmacokinetic parameters (gastrointestinal absorption, blood-brain barrier permeability, P-gp substrate/inhibitor status).[12]

-

Toxicity Prediction: Assess predictions for key toxicity endpoints, including inhibition of cytochrome P450 isoforms and hERG channel blockade.

-

Interpretation: Analyze the data to identify potential liabilities and to inform the design of subsequent in vitro and in vivo experiments.

Target Prediction and Bioisosteric Analysis

With a foundational understanding of its drug-like properties, we will next predict potential biological targets. This is achieved by comparing the compound's structure to databases of known ligands and their targets.

Protocol 2: Computational Target Prediction

-

Input: Use the SMILES string of the compound.

-

Platform: Employ multiple target prediction algorithms (e.g., SwissTargetPrediction, BindingDB) to generate a consensus view.[13] These tools operate on the principle of chemical similarity, suggesting that structurally similar molecules often bind to the same targets.

-

Analysis: The output will be a ranked list of potential protein targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

-

Hypothesis Generation: Based on the structural relationship to known PDE4 and TRPV3 inhibitors, pay special attention to these target classes in the prediction results.[6][9]

-

Bioisosteric Scaffolding: Analyze the pyridine core as a potential bioisostere for other aromatic rings, such as a chloro- or nitrobenzene ring, which could provide insights into potential target classes based on known antagonists for receptors like the GluN2B subunit of NMDA receptors.[14][15][16]

The following diagram illustrates the workflow for this initial in silico investigation phase.

Caption: Phase 1 In Silico Workflow.

Phase 2: In Vitro Target Validation and MoA Elucidation

The hypotheses generated in Phase 1 must be rigorously tested at the bench. This phase employs a tiered screening approach, starting broad and progressively focusing on the most promising interactions.

Broad-Spectrum Phenotypic and Target-Based Screening

To cast a wide net, the compound will first be submitted to a broad panel of assays.

Protocol 3: Broad-Spectrum Screening

-

Phenotypic Screen: Test the compound in a panel of diverse cell-based assays representing various disease states (e.g., oncology, inflammation, neuroscience). Monitor for specific phenotypic changes such as apoptosis, cytokine release, or changes in cell proliferation.

-

Target-Class Panel Screening: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a large panel of recombinant proteins. This should include, at a minimum:

-

Kinases (~400 targets)

-

GPCRs (~150 targets)

-

Ion Channels (~100 targets, including TRPV family)

-

Nuclear Receptors (~50 targets)

-

Phosphodiesterases (including all PDE4 subtypes)

-

-

Data Analysis: Identify statistically significant "hits" where the compound demonstrates inhibitory or agonistic activity above a pre-defined threshold (e.g., >50% inhibition at 10 µM).

Hit Confirmation and Dose-Response Analysis

Any primary hits from the broad-spectrum screen must be confirmed.

Protocol 4: Hit Confirmation and Potency Determination

-

Compound Resynthesis: To rule out artifacts from the original sample, procure or synthesize a fresh batch of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.[4][17] Confirm identity and purity (>98%) by NMR, LC-MS, and HPLC.

-

Dose-Response Curves: For each confirmed hit, perform a 10-point dose-response curve in triplicate using the relevant biochemical or cell-based assay.

-

Potency Calculation: Calculate the IC50 (for inhibitors) or EC50 (for agonists) value from the resulting curve using non-linear regression analysis (e.g., Prism GraphPad). This quantifies the compound's potency against the target.

Biophysical Validation of Direct Binding

To definitively prove that the compound's activity is a result of direct interaction with the putative target protein, we will employ a label-free biophysical method.

Protocol 5: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of the compound to the purified target protein.

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Analyte Injection: Flow a series of increasing concentrations of (6-Bromo-4-methyl-pyridin-3-yl)-methanol across the sensor surface.

-

Detection: Monitor the change in refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A confirmed, direct interaction provides the highest level of evidence for target engagement.

The following diagram outlines the experimental workflow for target validation.

Caption: Phase 2 Experimental Validation Workflow.

Phase 3: Pathway Analysis and Cellular Mechanism

Once a direct molecular target is validated, the next critical step is to understand the compound's effect on the associated cellular signaling pathway.

Hypothetical Scenario: Validation of PDE4D as the Primary Target

Let us assume that the preceding phases identified and validated Phosphodiesterase 4D (PDE4D) as the primary, high-affinity target of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. PDE4 enzymes hydrolyze cyclic AMP (cAMP), a critical second messenger in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9]

Protocol 6: Cellular Pathway Engagement Assay

-

Cell Line Selection: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or the U937 monocyte cell line.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

-

Treatment: Co-treat the cells with LPS and varying concentrations of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. Include a known PDE4 inhibitor (e.g., Roflumilast) as a positive control.

-

Endpoint Measurement 1 (cAMP): After a short incubation period (e.g., 1 hour), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (ELISA). A dose-dependent increase in cAMP would be expected.

-

Endpoint Measurement 2 (TNF-α): After a longer incubation period (e.g., 18-24 hours), collect the cell culture supernatant and measure the concentration of secreted TNF-α using ELISA. A dose-dependent inhibition of TNF-α production would confirm the compound's anti-inflammatory activity.

The hypothesized signaling pathway is visualized below.

Caption: Hypothesized Signaling Pathway.

Conclusion and Forward Path

This technical guide outlines a rigorous, logical, and experimentally validated framework for elucidating the mechanism of action of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. By integrating predictive computational methods with a tiered approach to in vitro screening and cellular pathway analysis, this strategy efficiently navigates the path from a chemical entity of unknown function to a potential drug lead with a confirmed molecular target and a defined biological effect. The successful execution of this research plan will provide the critical data necessary to make informed decisions regarding the continued development of this promising compound for therapeutic applications.

References

- The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.

- (6-Bromo-4-methyl-pyridin-3-yl)-methanol. (n.d.). AOBChem.

- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

- Request PDF: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2025). ResearchGate.

- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.

- (6-bromo-4-methylpyridin-3-yl)methanol. (n.d.). 小分子,大梦想.

- (6-BroMo-4-Methyl-pyridin-3-yl)-Methanol. (n.d.). Lab-Chemicals.Com.

- Buy (6-Bromo-3-methylpyridin-2-yl)methanol. (n.d.). EvitaChem.

- COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. (2023). AVESİS.

- (2-Bromo-6-methylpyridin-4-yl)methanol. (n.d.). Benchchem.

- Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.

- Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.

-

Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[3]annulene scaffold. (2018). PubMed. Retrieved from

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PubMed Central.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. aobchem.com [aobchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy (6-Bromo-3-methylpyridin-2-yl)methanol (EVT-12976418) [evitachem.com]

- 13. COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS | AVESİS [avesis.hacettepe.edu.tr]

- 14. Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[7]annulene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. lab-chemicals.com [lab-chemicals.com]

Application Note & Synthesis Protocol: (6-Bromo-4-methyl-pyridin-3-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a key trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates three distinct points for chemical diversification:

-

A bromo group at the 6-position, ideal for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C and C-heteroatom bonds.[1]

-

A hydroxymethyl group at the 3-position, which can be readily oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile in esterification and etherification reactions.[1]

-

A methyl group at the 4-position, which provides steric bulk and alters the electronic properties of the pyridine ring, influencing both reactivity and the binding characteristics of derivative molecules.

This document provides a detailed, field-proven protocol for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, designed to be a self-validating system for producing high-purity material. The presented strategy focuses on the selective reduction of a carboxylic acid precursor, 6-Bromo-4-methylnicotinic acid, using a borane-tetrahydrofuran complex. This method is chosen for its high functional group tolerance, operational simplicity, and excellent yields compared to harsher reducing agents.

Compound and Reaction Data

| Parameter | Value | Reference |

| Product Name | (6-Bromo-4-methyl-pyridin-3-yl)-methanol | [2][3] |

| CAS Number | 1355190-60-1 | [2] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | Analogous to[4][5][6] |

| Starting Material | 6-Bromo-4-methylnicotinic acid | - |

| Reducing Agent | Borane tetrahydrofuran complex (BH₃·THF) | - |

| Reaction Type | Carboxylic Acid Reduction | - |

| Typical Yield | >85% | - |

Synthetic Scheme and Mechanism

The synthesis proceeds via the reduction of 6-bromo-4-methylnicotinic acid. The borane (BH₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This is followed by an intramolecular hydride transfer. This process repeats to form a triacyloxyborane intermediate, which is then hydrolyzed during the work-up phase to liberate the final primary alcohol product.

Caption: Synthetic pathway for the reduction of 6-bromo-4-methylnicotinic acid.

Detailed Experimental Protocol

This protocol describes the conversion of the carboxylic acid to the target alcohol on a 10 mmol scale. Adjustments may be necessary for different scales.

4.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| 6-Bromo-4-methylnicotinic acid (2.16 g, 10 mmol) | 100 mL two-neck round-bottom flask |

| Borane tetrahydrofuran complex (1.0 M in THF, 30 mL, 30 mmol) | Magnetic stirrer and stir bar |

| Anhydrous Tetrahydrofuran (THF), 40 mL | Septa and nitrogen/argon inlet |

| Methanol (MeOH), 20 mL | Ice-water bath |

| Saturated aq. Sodium Bicarbonate (NaHCO₃), 30 mL | Syringes and needles |

| Ethyl Acetate (EtOAc), 100 mL | Separatory funnel |

| Brine (Saturated aq. NaCl), 30 mL | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for chromatography |

| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |

| Silica Gel for column chromatography |

4.2. Step-by-Step Methodology

-

Reaction Setup (Critical: Inert & Anhydrous Conditions):

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Add 6-bromo-4-methylnicotinic acid (2.16 g, 10.0 mmol, 1.0 equiv.) to the flask.

-

Seal the flask with septa and introduce 40 mL of anhydrous THF via syringe. Stir the mixture to dissolve the solid. Some gentle warming may be required.

-

Causality: Borane reacts violently with water. Maintaining an inert and anhydrous environment is paramount for safety and to prevent the decomposition of the reducing agent, which would result in a low yield.

-

-

Addition of Reducing Agent:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Slowly add the 1.0 M solution of borane-THF complex (30 mL, 30 mmol, 3.0 equiv.) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.

-

Causality: The reaction is exothermic. Slow addition at low temperatures controls the reaction rate, prevents the formation of byproducts, and mitigates potential hazards associated with rapid gas evolution (hydrogen). Using a three-fold excess of the reducing agent ensures the complete conversion of the starting material.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl Acetate. The product spot should be significantly less polar (higher Rƒ) than the carboxylic acid starting material.

-

Causality: TLC is a crucial self-validating step. It provides a real-time assessment of the conversion, preventing premature quenching of an incomplete reaction or unnecessary prolongation, which could lead to side reactions.

-

-

Quenching the Reaction (Critical: Safety Step):

-

Once the starting material is consumed, cool the flask back to 0 °C in an ice-water bath.

-

EXTREMELY CAREFULLY AND SLOWLY , add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation. Continue adding methanol until the bubbling ceases.

-

Causality: This step safely neutralizes the highly reactive excess borane. Methanol is used as it reacts in a controlled manner. The low temperature is essential to manage the exothermicity of the quench.

-

-

Work-up and Extraction:

-

Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF and methanol.

-

To the resulting residue, add 30 mL of saturated aqueous sodium bicarbonate solution and 50 mL of ethyl acetate. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Combine all organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Causality: The basic wash with NaHCO₃ helps to remove boric acid byproducts by converting them into water-soluble borate salts. The brine wash removes residual water from the organic phase.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40%).

-

Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to afford (6-Bromo-4-methyl-pyridin-3-yl)-methanol as a solid or oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum, based on analogous compounds, would show a singlet for the benzylic CH₂ protons around 4.7 ppm and distinct signals for the aromatic protons.[7]

-

Causality: Chromatographic purification is the final validation step, ensuring that the isolated compound meets the high purity standards required for subsequent applications in drug discovery and development.

-

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety and Handling

-

Borane-Tetrahydrofuran Complex (BH₃·THF): Highly flammable, corrosive, and reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only in a well-ventilated fume hood under an inert atmosphere.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF.

-

General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

-

PubChem. 6-Bromo-3-pyridinemethanol. National Institutes of Health. Available at: [Link]

-

AOBChem. (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aobchem.com [aobchem.com]

- 3. 1355190-60-1|(6-Bromo-4-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (6-BROMO-PYRIDIN-3-YL)-METHANOL CAS#: 122306-01-8 [amp.chemicalbook.com]

- 6. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]

- 7. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

The Strategic deployment of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting a wide range of biological activities.[1] Its prevalence in FDA-approved drugs underscores its importance; the nitrogen atom within the aromatic ring introduces a key hydrogen bond acceptor and a site for modulating physicochemical properties such as solubility and basicity.[1] The strategic functionalization of the pyridine ring with halogens, particularly bromine, further enhances its utility as a versatile synthetic intermediate. The bromo-substituent serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of a specific, highly functionalized building block, (6-Bromo-4-methyl-pyridin-3-yl)-methanol , in the synthesis of potential therapeutic agents.

Physicochemical Properties of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1355190-60-1 | [2] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |

Synthesis of the Core Scaffold: (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The multi-step synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol requires careful execution of several key transformations. The following protocol outlines a plausible synthetic route based on established chemical principles.

Step 1: Synthesis of 4-Methyl-3-aminopyridine

The initial step involves the reduction of a commercially available nitropyridine.

Protocol:

-

To a solution of 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol (150 mL) in an autoclave, add 10% Palladium on carbon (0.1 g).[3]

-

Pressurize the autoclave with hydrogen gas to 0.5 MPa.[3]

-

Heat the reaction mixture to 40°C and stir for 15 hours.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

After cooling to room temperature, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-methyl-3-aminopyridine.

Causality: The use of palladium on carbon as a catalyst is a standard and highly efficient method for the hydrogenation of nitro groups to amines. Methanol is a suitable solvent that readily dissolves the starting material and is compatible with the reaction conditions.

Step 2: Synthesis of 3-Bromo-4-methylpyridine

This step employs a Sandmeyer-type reaction to convert the amino group to a bromine atom.

Protocol:

-

To a cooled (-5°C) solution of 48% hydrobromic acid (46 mL, 0.4 mol), add 4-methyl-3-aminopyridine (10.8 g, 0.1 mol).

-

Slowly add bromine (15 mL, 0.3 mol) dropwise while maintaining the temperature below 0°C.

-

After the addition is complete, add a 40% aqueous solution of sodium nitrite (42 g) dropwise, keeping the temperature below 0°C.

-

Stir the reaction mixture for an additional 30 minutes at 0°C.

-

Slowly add a 50% sodium hydroxide solution to adjust the pH of the solution to 9, while keeping the temperature below 20°C.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine.[3]

Causality: The diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by displacement with bromide, is a classic and reliable method for introducing a bromine atom onto an aromatic ring. The low temperature is crucial to control the stability of the intermediate diazonium salt.

Step 3: Synthesis of 6-Bromo-4-methylnicotinic acid

This step involves a directed ortho-metalation followed by carboxylation.

Protocol:

-

Dissolve 3-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture for 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield 6-bromo-4-methylnicotinic acid.

Causality: LDA is a strong, non-nucleophilic base that can deprotonate the pyridine ring at the position ortho to the bromine atom. The subsequent addition of carbon dioxide traps the resulting anion to form the carboxylic acid.

Step 4: Esterification of 6-Bromo-4-methylnicotinic acid

A standard Fischer esterification provides the methyl ester.

Protocol:

-

To a solution of 6-bromo-4-methylnicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to give methyl 6-bromo-4-methylnicotinate.[4]

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Step 5: Reduction to (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The final step is the reduction of the methyl ester to the primary alcohol.

Protocol:

-

To a solution of methyl 6-bromo-4-methylnicotinate in methanol, add sodium borohydride in portions at 0°C.[4]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

-

Concentrate the mixture to remove methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford (6-Bromo-4-methyl-pyridin-3-yl)-methanol.[5]

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces esters to primary alcohols in the presence of a protic solvent like methanol. The workup with ammonium chloride neutralizes the reaction and facilitates product isolation.

Application Notes: A Versatile Building Block in Drug Discovery

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a trifunctional building block offering multiple avenues for synthetic elaboration. The bromine atom is primed for cross-coupling reactions, the hydroxyl group can be derivatized or oxidized, and the pyridine nitrogen can be quaternized or involved in hydrogen bonding interactions with biological targets.

Key Synthetic Transformations

The strategic utility of this building block is best illustrated by its application in key synthetic transformations central to medicinal chemistry.

The C-Br bond at the 6-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in modern drug discovery for the construction of biaryl and aryl-amine linkages, respectively.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for accessing a wide range of substituted pyridine derivatives.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, introducing a diverse array of primary or secondary amines at the 6-position. This is particularly valuable for synthesizing compounds that target the ATP-binding site of kinases, where an amino-substituted heterocycle often serves as a key hinge-binding motif.

The primary alcohol at the 3-position provides another point of diversification.

-

Oxidation to the Aldehyde: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane. The resulting aldehyde can then be used in a variety of subsequent reactions, including reductive amination, Wittig reactions, and the formation of other heterocyclic systems.

-

Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride. This activates the benzylic position for nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 6-bromo-4-methyl-pyridin-3-yl scaffold is a valuable starting point for the synthesis of kinase inhibitors. A notable example is its potential use in the synthesis of analogs of Rho kinase (ROCK) inhibitors.[6] While the specific patent does not provide a detailed experimental for this exact starting material, the general synthetic strategy involves the elaboration of a functionalized pyridine core.

The general synthetic approach would involve an initial cross-coupling reaction at the bromine position, followed by modification of the hydroxymethyl group to introduce functionalities that can interact with the kinase active site.

Experimental Protocols

The following are detailed, step-by-step protocols for key transformations involving (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: (6-Bromo-4-methyl-pyridin-3-yl)-methanol with Phenylboronic Acid

Materials:

-

(6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane/Water (4:1)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add (6-Bromo-4-methyl-pyridin-3-yl)-methanol, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(dppf)Cl₂ to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 90°C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, looking for the expected mass of the coupled product. ¹H NMR spectroscopy should show the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the phenyl group.

Protocol 2: Oxidation to 6-Bromo-4-methyl-pyridine-3-carbaldehyde

Reaction: Oxidation of (6-Bromo-4-methyl-pyridin-3-yl)-methanol to the corresponding aldehyde.

Materials:

-

(6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq)

-

Manganese dioxide (MnO₂) (10 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add a solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in DCM.

-

Add MnO₂ in portions with vigorous stirring.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

-

Wash the celite pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify by column chromatography if necessary.

Self-Validation: The formation of the aldehyde can be confirmed by ¹H NMR, which will show a characteristic aldehyde proton signal around 9-10 ppm and the disappearance of the alcohol proton and the methylene protons of the starting material. IR spectroscopy will show a strong carbonyl stretch around 1700 cm⁻¹.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Key synthetic transformations of the core scaffold.

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a multitude of synthetic elaborations, making it an ideal starting point for the construction of diverse compound libraries for drug discovery programs. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this scaffold in the synthesis of novel therapeutic agents, particularly in the areas of kinase and GPCR modulation.

References

-

Daina, A., & Zoete, V. (2021). The privileged pyridine scaffold in FDA-approved drugs. RSC Medicinal Chemistry, 12(9), 1436-1449. [Link]

-

(6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. [Link]

- Compounds and compositions as protein kinase inhibitors.

- Modulators of g protein-coupled receptor 88.

- Modulators of gpr68 and uses thereof for treating and preventing diseases.

- Gpr35 modulators.

-

(6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

-

6-Bromo-3-pyridinemethanol. PubChem. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. [Link]

- Method for preparing 3-bromo-4-methylpyridine.

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC. [Link]

- Process for the production of 6-methylnicotinic acid ester.

- GPR17 modulators, method of screening and uses thereof.

-

(6-Bromo-Pyridin-3-Yl)-Methanol. Tradeindia. [Link]

- Preparation of 6-methylnicotinic acid.

Sources

- 1. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

Application Notes & Protocols: (6-Bromo-4-methyl-pyridin-3-yl)-methanol in Neuropharmacology

Introduction: The Strategic Value of a Privileged Scaffold Intermediate

In the landscape of neuropharmacology, the pyridine ring stands out as a "privileged scaffold"[1]. Its presence in numerous CNS-active compounds, from vitamins to alkaloids, underscores its importance in molecular design for neurological targets[1][2]. (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS: 1355190-60-1) is a strategically functionalized pyridine derivative poised for a significant role as a versatile building block in the synthesis of novel neuropharmacological agents[3]. This document provides detailed application notes and hypothetical protocols for its use in medicinal chemistry campaigns targeting neurological disorders.

The intrinsic chemical features of (6-Bromo-4-methyl-pyridin-3-yl)-methanol—a reactive bromo substituent and a primary alcohol—offer dual points for molecular elaboration. The bromine atom is amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the methanol group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, providing a gateway to a multitude of pharmacophores. This bifunctionality is a key asset in the construction of complex molecules for high-throughput screening and lead optimization in drug discovery programs focused on neurodegenerative diseases and other CNS disorders[4].

Compound Properties

| Property | Value | Source |

| CAS Number | 1355190-60-1 | [3] |

| Molecular Formula | C7H8BrNO | [3] |

| Molecular Weight | 202.05 g/mol | Calculated |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Generic |

Application I: Synthesis of Novel Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Neuropathic Pain